REACTION_CXSMILES
|
[O:1]=[C:2]1[CH:8]([N:9]2C(=O)C3=CC=CC=C3C2=O)[CH2:7][S:6][CH:5]([C:20]2[S:21][CH:22]=[CH:23][CH:24]=2)[CH2:4][N:3]1[CH2:25][C:26]([O:28][C:29]([CH3:32])([CH3:31])[CH3:30])=[O:27].CNN>>[NH2:9][CH:8]1[CH2:7][S:6][CH:5]([C:20]2[S:21][CH:22]=[CH:23][CH:24]=2)[CH2:4][N:3]([CH2:25][C:26]([O:28][C:29]([CH3:31])([CH3:30])[CH3:32])=[O:27])[C:2]1=[O:1]
|
Name
|
t-butyl α-[5-oxo-6-phthalimido-2-(2-thienyl)perhydro-1,4-thiazepin-4-yl]acetate
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
O=C1N(CC(SCC1N1C(C=2C(C1=O)=CC=CC2)=O)C=2SC=CC2)CC(=O)OC(C)(C)C
|
Name
|
methylhydrazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1C(N(CC(SC1)C=1SC=CC1)CC(=O)OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.52 g | |
YIELD: CALCULATEDPERCENTYIELD | 65.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]=[C:2]1[CH:8]([N:9]2C(=O)C3=CC=CC=C3C2=O)[CH2:7][S:6][CH:5]([C:20]2[S:21][CH:22]=[CH:23][CH:24]=2)[CH2:4][N:3]1[CH2:25][C:26]([O:28][C:29]([CH3:32])([CH3:31])[CH3:30])=[O:27].CNN>>[NH2:9][CH:8]1[CH2:7][S:6][CH:5]([C:20]2[S:21][CH:22]=[CH:23][CH:24]=2)[CH2:4][N:3]([CH2:25][C:26]([O:28][C:29]([CH3:31])([CH3:30])[CH3:32])=[O:27])[C:2]1=[O:1]
|
Name
|
t-butyl α-[5-oxo-6-phthalimido-2-(2-thienyl)perhydro-1,4-thiazepin-4-yl]acetate
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
O=C1N(CC(SCC1N1C(C=2C(C1=O)=CC=CC2)=O)C=2SC=CC2)CC(=O)OC(C)(C)C
|
Name
|
methylhydrazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1C(N(CC(SC1)C=1SC=CC1)CC(=O)OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.52 g | |
YIELD: CALCULATEDPERCENTYIELD | 65.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |